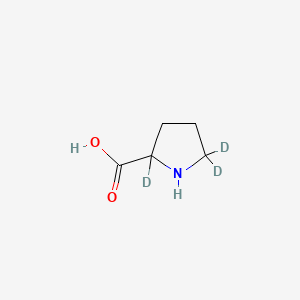
DL-Proline-2,5,5-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Proline-2,5,5-d3 is a deuterated form of proline, an amino acid that plays a crucial role in protein synthesis. The compound is labeled with deuterium at the 2, 5, and 5 positions, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline under oxidative conditions.
Reduction: Reduction of the carboxyl group to form prolinol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Hydroxyproline.
Reduction: Prolinol.
Substitution: N-substituted proline derivatives.
Scientific Research Applications
DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Investigated for its potential role in drug development and metabolic research.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .
Comparison with Similar Compounds
Similar Compounds
L-Proline-2,5,5-d3: A similar deuterated form but with a specific stereochemistry.
DL-Proline-2-d1: Deuterated at a different position.
L-Proline-13C5,15N: Labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
DL-Proline-2,5,5-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and specific labeling positions make it a valuable tool for detailed molecular investigations .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-FBYXXYQPSA-N |
Isomeric SMILES |
[2H]C1(CCC(N1)([2H])C(=O)O)[2H] |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


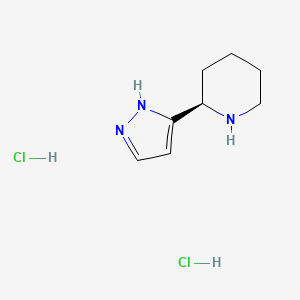
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
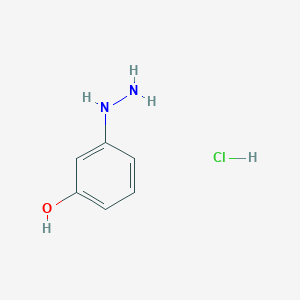
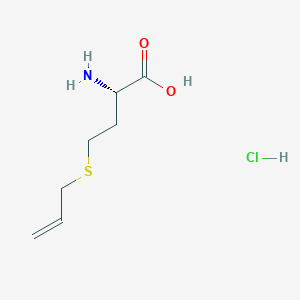
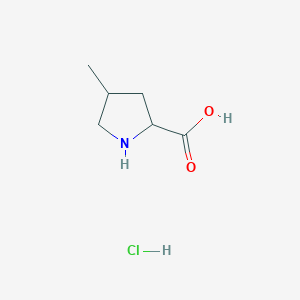
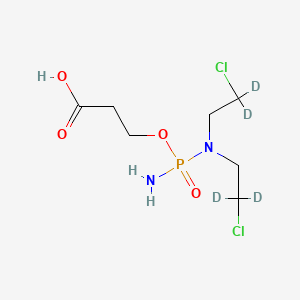
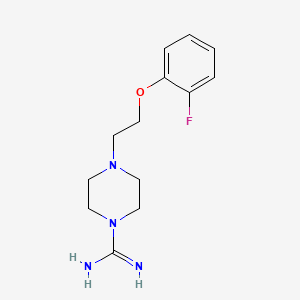
![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)
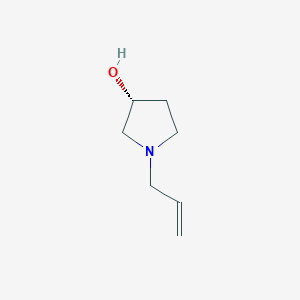
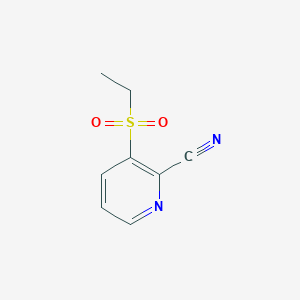
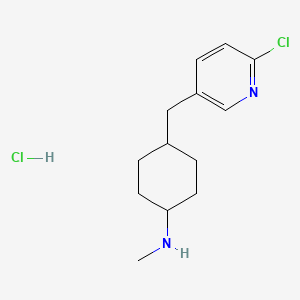
![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
